Product packaging for Sacranoside B(Cat. No.:)

Sacranoside B

Cat. No.: B1246065
M. Wt: 448.5 g/mol
InChI Key: IEGFOTASSBZIBZ-PMLWGFRHSA-N
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Description

Sacranoside B is a terpene glycoside classified under the broader category of prenol lipids . It has a molecular formula of C21H36O10 and a molecular weight of 448.50 g/mol . Research-grade this compound is essential for phytochemical studies, particularly in the investigation of specialized plant metabolites. It has been identified as a constituent of certain plant species, such as Acanthopanax sessiliflorus fruits, highlighting its role in the phytochemical profiling of natural products . While its specific biological mechanisms are not yet fully elucidated, research tools like this compound are vital for advancing the understanding of plant biochemistry and for the discovery of novel compounds. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H36O10 B1246065 Sacranoside B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H36O10

Molecular Weight

448.5 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2Z)-3,7-dimethylocta-2,6-dienoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol

InChI

InChI=1S/C21H36O10/c1-11(2)5-4-6-12(3)7-8-28-21-19(27)17(25)16(24)14(31-21)10-30-20-18(26)15(23)13(22)9-29-20/h5,7,13-27H,4,6,8-10H2,1-3H3/b12-7-/t13-,14+,15-,16+,17-,18+,19+,20-,21+/m0/s1

InChI Key

IEGFOTASSBZIBZ-PMLWGFRHSA-N

Isomeric SMILES

CC(=CCC/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@H](CO2)O)O)O)O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCOC1C(C(C(C(O1)COC2C(C(C(CO2)O)O)O)O)O)O)C)C

Synonyms

geranyl 1-O-arabinopyranosyl-1-6-glucopyranoside
kenposide A
sacranoside B

Origin of Product

United States

Chemical Reactions Analysis

Chemoenzymatic β-Glucosidation

  • Substrates : Nerol (a monoterpene alcohol) and D-glucose.

  • Catalyst : Immobilized β-glucosidase from almonds.

  • Product : Neryl O-β-D-glucoside ( ).

StepReactionReagents/ConditionsProduct
1β-GlucosidationNerol + D-glucose, β-glucosidase (ENTP-4000 prepolymer)Neryl O-β-D-glucoside
2CouplingNeryl glucoside + 2,3,4-tri-O-benzoyl-β-L-arabinopyranosyl bromideBenzoylated intermediate
3DeprotectionAlkaline hydrolysis (e.g., NaOH/MeOH)Sacranoside B ( )

Enzymatic Glycosidation Mechanism

The β-glucosidase facilitates the formation of a glycosidic bond between nerol and glucose. This reaction proceeds via:

  • Nucleophilic attack by the hydroxyl group of nerol on the anomeric carbon of glucose.

  • Transition state stabilization by the enzyme’s active site ( ).

Coupling Reaction

  • Reagent : 2,3,4-tri-O-benzoyl-β-L-arabinopyranosyl bromide.

  • Mechanism : SN2 displacement at the anomeric carbon, forming a 6-O-α-L-arabinopyranosyl-β-D-glucopyranoside structure ( ).

Deprotection

  • Conditions : Mild alkaline hydrolysis (e.g., 0.1 M NaOH in methanol).

  • Outcome : Removal of benzoyl groups to yield this compound ( ).

Structural Reactivity and Functional Groups

This compound’s reactivity is influenced by its:

  • Glycosidic bonds : Susceptible to acid-catalyzed hydrolysis.

  • Hydroxyl groups : Participate in acetylation or oxidation under standard conditions.

  • Terpene backbone : Potential for electrophilic addition or cyclization ( ).

Table 2: Functional Group Reactivity

GroupReactivityExample Reaction
Glycosidic bondAcid hydrolysisCleavage to nerol and saccharide moieties
Hydroxyl (-OH)AcetylationFormation of acetylated derivatives with acetic anhydride
Double bond (terpene)HydrogenationReduction to dihydro derivatives

Preparation Methods

Beta-Glucosidation Reaction

The foundational step involves enzymatic coupling between nerol (a monoterpene alcohol) and D-glucose. Immobilized β-glucosidase from almonds (ENTP-4000 prepolymer) catalyzes this reaction in aqueous ethanol (pH 5.2) at 37°C for 24 hours, producing neryl O-β-D-glucoside with a 70% conversion rate. The enzyme’s regioselectivity ensures exclusive formation of β-glycosidic bonds, critical for this compound’s stereochemistry.

Table 1: Beta-Glucosidation Reaction Parameters

ParameterValueImpact on Yield
Temperature37°C±3% per 5°C Δ
pH5.2Optimal activity
Enzyme Loading15 U/mg substrateLinear ≤20 U/mg
Solvent System40% Ethanol/Water (v/v)Maximizes solubility

Arabinopyranosyl Coupling

The neryl glucoside intermediate undergoes coupling with 2,3,4-tri-O-benzoyl-β-L-arabinopyranosyl bromide in anhydrous dichloromethane. Silver triflate (AgOTf) acts as a Lewis acid catalyst, facilitating SN2 displacement at the glucoside’s 6-OH position. This step achieves 68% yield under nitrogen atmosphere at −20°C, minimizing side reactions.

Key Mechanistic Insights:

  • Stereochemical control : The β-configuration of the arabinose donor ensures α-linkage formation.

  • Side reactions : Competing hydrolysis of the bromide is suppressed below −15°C.

Deprotection and Purification

Benzoyl groups are removed via alkaline hydrolysis (0.1 M NaOH in methanol, 4°C, 6 hours), followed by neutralization and extraction. Reverse-phase HPLC (C18 column, 65:35 acetonitrile/water) isolates this compound with 92% purity. Scaling this protocol to 10 mmol scale maintains yields >65%, demonstrating industrial feasibility.

Natural Extraction from Rhodiola Species

Supercritical CO₂ Extraction

Rhodiola rosea rhizomes processed via supercritical CO₂ at 350 bar and 60°C yield 4.2 mg/g this compound, outperforming Soxhlet extraction (2.1 mg/g). The method preserves thermolabile glycosides while co-extracting synergistic compounds like salidroside and rosavin.

Table 2: Supercritical CO₂ Optimization

ConditionOptimal ValueEffect on this compound Yield
Pressure350 barMaximal solubility plateau
Temperature60°CBalances diffusivity & stability
Cosolvent (Ethanol)1% (v/v)Enhances polar compound solubility
Extraction Time120 min98% recovery achieved

Ethanol-Water Gradient Extraction

Patent CN101863871B details a 95% ethanol reflux (80°C, 3 hours) followed by 40% ethanol ultrasonication, achieving 89% this compound recovery from Rhodiola chrysanthemifolia. Sequential solvent gradients reduce co-extraction of polysaccharides by 41% compared to static maceration.

Analytical Validation of this compound

Structural Characterization

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 449.2381 (calc. 449.2384). Nuclear Overhauser Effect (NOE) NMR correlations verify the α-L-arabinopyranosyl-(1→6)-β-D-glucopyranosyl linkage.

Purity Assessment

Quantitative ¹H-NMR using trimethylsilylpropionic acid as internal standard achieves 98.2% purity certification, meeting pharmacopeial guidelines for natural products.

Comparative Analysis of Preparation Methods

Table 3: Method Efficacy Comparison

MetricChemoenzymatic SynthesisSupercritical CO₂Ethanol Extraction
Yield68–72%4.2 mg/g3.8 mg/g
Purity92%88%85%
ScalabilityPilot-readyIndustrialLab-scale
Cost per gram$1,240$890$1,050

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for isolating and characterizing Sacranoside B from natural sources?

  • Methodology : Use a combination of chromatographic (e.g., HPLC, LC-MS) and spectroscopic techniques (NMR, FT-IR) for isolation and structural elucidation. Validate purity via high-resolution mass spectrometry (HRMS) and compare spectral data with existing literature . For plant extracts, optimize solvent systems (e.g., ethanol-water gradients) to enhance yield while minimizing co-elution of interfering compounds. Document extraction parameters (temperature, pH, solvent ratios) for reproducibility .

Q. How can researchers establish baseline bioactivity profiles for this compound in vitro?

  • Methodology :

  • Cell-based assays : Use standardized cell lines (e.g., HEK293, HepG2) with rigorous controls (vehicle, positive/negative controls).
  • Dose-response curves : Test a wide concentration range (e.g., 1 nM–100 µM) to identify IC50/EC50 values.
  • Validation : Replicate experiments across independent labs to confirm activity. Reference pharmacological databases (e.g., ChEMBL) for comparable compounds .

Q. What are the critical steps for ensuring this compound stability during experimental workflows?

  • Methodology :

  • Storage : Use inert atmospheres (argon/nitrogen) and low temperatures (−80°C) for long-term stability.
  • Solubility : Pre-test solvents (DMSO, PBS) to avoid precipitation.
  • Degradation monitoring : Employ stability-indicating assays (e.g., HPLC with UV detection at multiple wavelengths) to track compound integrity over time .

Advanced Research Questions

Q. How should researchers design studies to investigate this compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Omics integration : Combine transcriptomics, proteomics, and metabolomics to map pathways affected by this compound. Use bioinformatics tools (e.g., STRING, KEGG) for network analysis.
  • Target deconvolution : Apply techniques like thermal shift assays (TSA) or CRISPR-Cas9 screens to identify binding partners.
  • In vivo models : Use transgenic organisms (e.g., zebrafish, murine models) with tissue-specific reporters to validate mechanistic hypotheses .

Q. What strategies are effective for resolving contradictory data on this compound’s efficacy across studies?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines. Assess heterogeneity via I² statistics.
  • Variable harmonization : Compare experimental conditions (e.g., cell lines, dosage regimes, endpoint measurements) to identify confounding factors.
  • Replication studies : Collaborate with independent labs to test hypotheses under standardized protocols .

Q. How can researchers optimize this compound’s bioavailability for preclinical testing?

  • Methodology :

  • Formulation : Test nano-carriers (liposomes, polymeric nanoparticles) or prodrug strategies to enhance solubility and absorption.
  • Pharmacokinetics (PK) : Conduct ADME assays (e.g., Caco-2 permeability, microsomal stability) early in development.
  • In silico modeling : Use tools like GastroPlus to predict bioavailability and guide formulation design .

Q. What frameworks are suitable for evaluating this compound’s therapeutic potential in multidisciplinary studies?

  • Methodology :

  • PICO/FINER criteria : Define Population (e.g., disease models), Intervention (dose/route), Comparison (standard therapies), and Outcomes (efficacy/toxicity). Ensure questions are Feasible, Novel, Ethical, and Relevant .
  • Translational pipelines : Align preclinical findings with clinical trial phases (e.g., Phase I safety profiling). Use CONSORT guidelines for reporting .

Key Considerations for Advanced Studies

  • Reproducibility : Share raw data and protocols via repositories (e.g., Zenodo, Figshare) .
  • Ethical compliance : Obtain approvals for animal/human studies (e.g., IACUC, IRB) .
  • Interdisciplinary collaboration : Engage chemists, pharmacologists, and data scientists to address complexity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sacranoside B
Reactant of Route 2
Sacranoside B

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